![molecular formula C17H16ClN5O B6519157 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide CAS No. 933223-26-8](/img/structure/B6519157.png)
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of a similar compound, Acetamide, N-(4-chlorophenyl)-, is 169.608 .Scientific Research Applications
- Karafs has shown promise in seed preservation. Researchers have explored its effects on seed longevity, germination rates, and resistance to environmental stressors. By enhancing seed viability, it contributes to sustainable agriculture and biodiversity conservation .
- In vitro studies suggest that Karafs exhibits anti-inflammatory effects. It may modulate cytokines, inhibit inflammatory pathways, and reduce tissue damage. These properties make it a potential candidate for drug development in inflammatory disorders .
- Preliminary research indicates that Karafs may protect neurons from oxidative stress and neurodegenerative processes. Its antioxidant and anti-apoptotic properties could be relevant in conditions like Alzheimer’s disease and Parkinson’s disease .
- Some studies have explored Karafs as a potential anticancer agent. It may interfere with cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. However, further investigations are needed to validate its efficacy .
- Karafs has been investigated for its ability to regulate blood pressure. It may act as a vasodilator, relaxing blood vessels and potentially reducing hypertension. Clinical trials are ongoing to assess its safety and efficacy .
- Karafs exhibits activity against certain bacteria and fungi. Researchers have explored its potential as an antimicrobial agent in wound healing, oral health, and food preservation .
Seed Preservation and Germination Enhancement
Anti-Inflammatory Properties
Neuroprotective Potential
Anticancer Activity
Antihypertensive Effects
Antimicrobial and Antifungal Properties
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to bind to multiple receptors, which can trigger a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-12-3-2-4-13(9-12)10-17(24)19-11-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h2-9H,10-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSZLRRIUZLZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide |
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